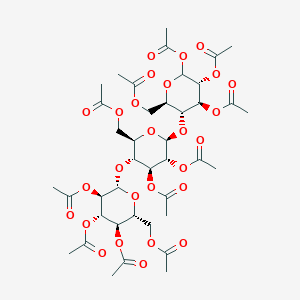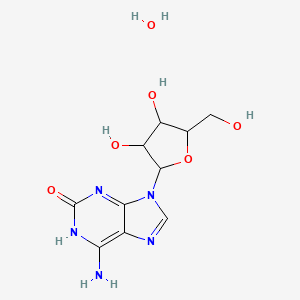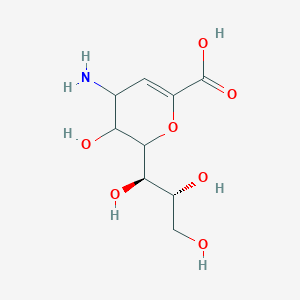
4-Methylumbelliferyl |A-D-Cellotetroside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Methylumbelliferyl derivatives, including cellotetroside, involves specific chemical reactions to attach the 4-Methylumbelliferyl moiety to various saccharides. This process can include steps such as peracetylation, the use of Lewis acid catalysts, and deacetylation to achieve the target compound. For example, 4-Methylumbelliferyl (1→3)-β-D-pentaglucoside's synthesis involved recovering (1→3)-β-D-glucan from Saccharomyces cerevisiae, followed by partial acid hydrolysis, peracetylation, and subsequent reactions to introduce the 4-Methylumbelliferyl group (Huang, 2009).
Wissenschaftliche Forschungsanwendungen
Improved Fluorogenic Substrates for Enzymatic Assays
4-Methylumbelliferyl derivatives serve as key fluorogenic substrates for various glycoside hydrolases, essential in enzymatic assays. Wu et al. (2013) developed modified umbelliferyl-β-cellobiosides, including 4-methylumbelliferyl variants, enhancing the hydrolysis rate by glycoside hydrolases. These modifications significantly improved substrate recognition and efficiency in enzyme assays, offering a more effective approach for analyzing enzyme activity and kinetics (Wu et al., 2013).
Water Quality Monitoring
4-Methylumbelliferyl derivatives are instrumental in detecting bacterial enzymes, such as β-glucuronidase and β-glucosidase, for monitoring water quality. Perry et al. (2006) synthesized novel umbelliferone-based substrates to enhance the sensitivity and reliability of Escherichia coli and Enterococci detection in water samples. This advancement aids in the rapid and accurate assessment of microbial contamination, crucial for public health and environmental protection (Perry et al., 2006).
Enzyme Characterization in Pathogenic Fungi
The study of extracellular β-glucosidase from the pathogenic fungus Sporothrix schenckii highlighted the application of 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) in enzyme purification and characterization. Hernández-Guzmán et al. (2016) demonstrated the enzyme's specificity and activity profile using 4-MUG, contributing to our understanding of fungal enzyme mechanisms and potential therapeutic targets (Hernández-Guzmán et al., 2016).
Enhancing Gene Expression Assays
Ramsay (2013) outlined a high-throughput assay using 4-Methylumbelliferyl derivatives for β-galactosidase and β-glucuronidase, linking enzyme activity to gene expression levels. This method offers improved accuracy and sensitivity for analyzing low-level gene expression, facilitating advanced genetic and molecular biology research (Ramsay, 2013).
Synthesis and Stability of Complex Glycosides
Huang (2009) explored the synthesis and stability of 4-methylumbelliferyl (1→3)-β-D-pentaglucoside, demonstrating its potential for more stable and specific enzyme assays. This work contributes to the development of more refined substrates for enzymatic studies, expanding the utility of 4-Methylumbelliferyl derivatives in scientific research (Huang, 2009).
Wirkmechanismus
Target of Action
The primary target of 4-Methylumbelliferyl |A-D-Cellotetroside is hyaluronic acid biosynthesis . Hyaluronic acid plays a crucial role in various biological processes, including cell proliferation, migration, and angiogenesis .
Mode of Action
4-Methylumbelliferyl |A-D-Cellotetroside acts as an inhibitor of hyaluronic acid biosynthesis . It interacts with the enzymes involved in the synthesis of hyaluronic acid, thereby reducing its production . This interaction leads to changes in cellular processes such as cell proliferation and angiogenesis .
Biochemical Pathways
The compound affects the hyaluronic acid biosynthesis pathway . By inhibiting this pathway, it impacts downstream effects such as tumor growth and metastasis, given the role of hyaluronic acid in these processes .
Result of Action
The inhibition of hyaluronic acid biosynthesis by 4-Methylumbelliferyl |A-D-Cellotetroside leads to anti-tumoral and anti-metastatic effects . It affects key steps in angiogenesis, including endothelial cell proliferation, adhesion, tube formation, and extracellular matrix remodeling .
Eigenschaften
IUPAC Name |
7-[(2S,4R,5S)-5-[(2S,4R,5S)-5-[(2S,4R,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H48O23/c1-10-4-18(39)50-13-5-11(2-3-12(10)13)49-31-25(46)21(42)28(15(7-36)52-31)56-33-27(48)23(44)30(17(9-38)54-33)57-34-26(47)22(43)29(16(8-37)53-34)55-32-24(45)20(41)19(40)14(6-35)51-32/h2-5,14-17,19-38,40-48H,6-9H2,1H3/t14?,15?,16?,17?,19-,20+,21-,22-,23-,24?,25?,26?,27?,28-,29-,30-,31-,32+,33+,34+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSZKXHJJYJMLH-VTVLNYHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C([C@H]([C@@H](C(O3)CO)O[C@H]4C([C@H]([C@@H](C(O4)CO)O[C@H]5C([C@H]([C@@H](C(O5)CO)O[C@H]6C([C@H]([C@@H](C(O6)CO)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H48O23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858114 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
824.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylumbelliferyl |A-D-Cellotetroside | |
CAS RN |
84325-19-9 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Disodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1139664.png)

![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)



![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)
